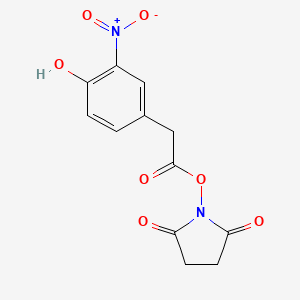
NP-O-SU
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NP-O-SU, also known as 4-Hydroxy-3-nitrophenylacetic acid Succinimide Ester, is a chemical compound used for conjugating to proteins to form immunogenic agents . It has a molecular weight of 294.22 and a molecular formula of C12H10N2O7 .
Physical And Chemical Properties Analysis
This compound has an absorption maximum (Lambda Max) of 430 nm and an extinction coefficient at Lambda max of 4230/M/cm . More detailed physical and chemical properties are not specified in the search results.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Toxicity and Biomedical Research
Nanoparticles (NPs) are at the forefront of modern nanotechnology, particularly in biomedical research. Water-soluble NPs are used in various applications, including diagnostics for imaging molecular markers of diseases and malignant tumors. They are also instrumental in the targeted delivery of drugs to specific tissues and organs, and as active components in therapies like photodynamic therapy and hyperthermic tumor destruction. However, their toxicity to living organisms is a limiting factor for in vivo use, necessitating extensive research on their harmful effects and transport patterns in living systems (Sukhanova et al., 2018).
Plant-Derived Nanoparticles
Plant-derived nanostructures, including NPs, find applications in healthcare, food, cosmetics, biomedical science, and environmental health. Plants offer a sustainable and renewable platform for NP production, aiding in various fields such as medicine, industry, and agriculture (Mohammadinejad et al., 2016).
Zinc Oxide Nanoparticles in Biomedicine
Zinc oxide (ZnO) NPs are a notable example in biomedical research. Their anticancer and antimicrobial activities, ability to generate reactive oxygen species, and use as drug carriers for targeted delivery make them valuable in various biomedical applications (Mishra et al., 2017).
Antibacterial Applications of Nanoparticles
NPs are increasingly used as alternatives to antibiotics, particularly in antibacterial coatings for implantable devices and medicinal materials. They also play a role in antibiotic delivery systems, bacterial detection, and antibacterial vaccines (Wang et al., 2017).
Biogenic Synthesis of Nanoparticles
Biogenic synthesis of NPs, particularly zinc oxide NPs, is an eco-friendly approach free from chemical contaminants. It uses natural reductants like plant extracts, enzymes, or proteins for NP synthesis, influencing their structure and morphology (Ahmed et al., 2017).
Silica Nanoparticles in Bioimaging and Biosensing
Silica NPs are utilized in bioimaging and biosensing research, offering sensitive, noninvasive data collection for early-stage cancer diagnosis, stem cell tracking, and drug delivery (Tallury et al., 2008).
Environmental Impact of Engineered Nanoparticles
The widespread use of NPs raises concerns about their impact on the soil microbiome, affecting soil properties and microbial activities. The review by Khanna et al. discusses the biosynthesis, types, toxicity mechanisms, and environmental fate of NPs, highlighting the need for sustainable NP synthesis and regulatory actions (Khanna et al., 2021).
Nanoparticles in Modern Medicine
NPs have revolutionized modern medicine, with applications ranging from imaging agents to drug and gene delivery systems. Their unique properties enable analyses and therapies that are otherwise unachievable (Joseph et al., 2023).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
75679-31-1 |
|---|---|
Molekularformel |
C12H10N2O7 |
Molekulargewicht |
294.22 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-hydroxy-3-nitrophenyl)acetate |
InChI |
InChI=1S/C12H10N2O7/c15-9-2-1-7(5-8(9)14(19)20)6-12(18)21-13-10(16)3-4-11(13)17/h1-2,5,15H,3-4,6H2 |
InChI-Schlüssel |
WXEZCVSZMLAVNV-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Synonyme |
4-hydroxy-3-nitrophenylacetyl-O-succinimide ester NP-O-SU NP-O-succinimide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxybenzoic acid;sulfane;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol](/img/structure/B1204921.png)

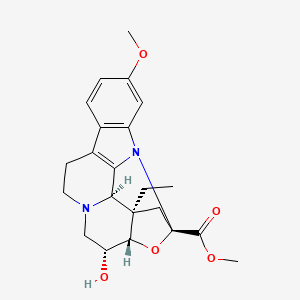
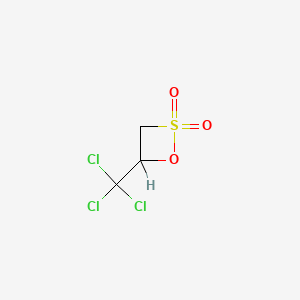

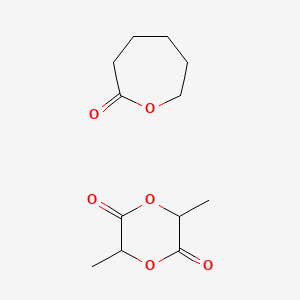
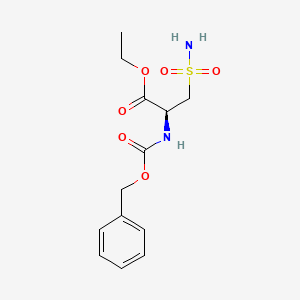

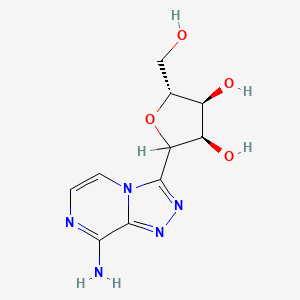
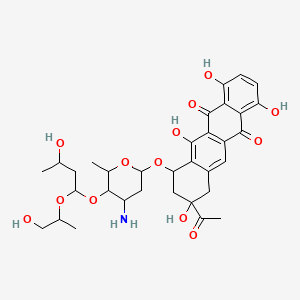

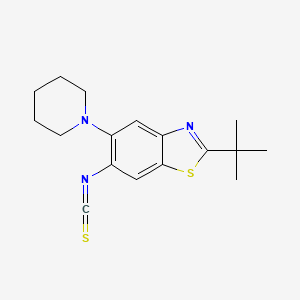
![1-Methyl-4-{[4-({4-[(1-methylpyridinium-4-yl)amino]phenyl}carbamoyl)phenyl]amino}quinolinium](/img/structure/B1204941.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-methoxy-2-oxo-3H-benzimidazole-1-carboxylate](/img/structure/B1204944.png)